molecular formula C9H7BrClN3O B1379698 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine CAS No. 1388056-11-8

8-Bromo-2-chloro-5-methoxyquinazolin-4-amine

Cat. No.: B1379698
CAS No.: 1388056-11-8
M. Wt: 288.53 g/mol
InChI Key: XFFADVIFMFSYBX-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-5-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H7BrClN3O and a molecular weight of 288.53 g/mol . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrClN3O/c1-15-5-3-2-4(10)7-6(5)8(12)14-9(11)13-7/h2-3H,1H3,(H2,12,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-2-chloro-5-methoxyquinazolin-4-amine serves as a key intermediate in drug discovery, demonstrating its utility in the synthesis of various chemical compounds. A study highlighted its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, emphasizing improvements in yield and purity through a telescoping process, significantly contributing to medicinal chemistry by facilitating the quick supply of this compound to laboratories (Nishimura & Saitoh, 2016). Another research focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, including similar structures, showing their potential in cytotoxic activity against various cancer cell lines and studying their fluorescence properties for biomedical applications (Kadrić et al., 2014).

Crystal Structure and Biological Activity

Research on the halogenated hydrocarbon amination reaction of similar quinazoline compounds has led to the discovery of molecules with anti-Mycobacterium phlei activity. The structural determination through X-ray diffraction and DFT calculations provides insight into their three-dimensional structure and electronic properties, facilitating the exploration of their biological activities (Bai et al., 2012).

Cytotoxicity and Anticancer Potential

Quinazoline derivatives exhibit significant potential in anticancer research. For instance, novel polycarbo-substituted imidazo[1,2-c]quinazolines were studied for their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, showcasing the therapeutic potential of quinazoline-based compounds in oncology (Khoza et al., 2015). Additionally, 4-aminoquinazoline derivatives labeled with F-18 were synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting their role in diagnostic imaging and tumor biology (Chen et al., 2012).

Chemosensors and Environmental Monitoring

The synthesis of quinoline derivatives, including those related to this compound, has applications in environmental monitoring and chemical sensing. A study describes the development of a quinoline-appended crown ether as a selective chemosensor for cadmium, demonstrating its utility in detecting metal ions in waste effluents and food products, contributing to environmental safety and public health (Prodi et al., 2001).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

8-bromo-2-chloro-5-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O/c1-15-5-3-2-4(10)7-6(5)8(12)14-9(11)13-7/h2-3H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFADVIFMFSYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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